molecular formula C16H14Cl2F2N2O2S B4751663 1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No.: B4751663
M. Wt: 407.3 g/mol
InChI Key: OKNDMTHFZVZLDR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 3,4-difluorobenzenesulfonyl chloride.

    Formation of Intermediate: 3,4-Dichloroaniline is reacted with piperazine under appropriate conditions to form an intermediate compound.

    Sulfonylation Reaction: The intermediate is then subjected to a sulfonylation reaction with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: This compound lacks the sulfonyl and difluorophenyl groups, making it less complex.

    1-(3,4-Difluorophenyl)piperazine: This compound lacks the dichlorophenyl and sulfonyl groups.

    4-[(3,4-Difluorophenyl)sulfonyl]piperazine: This compound lacks the dichlorophenyl group.

Uniqueness: 1-(3,4-Dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine is unique due to the presence of both dichlorophenyl and difluorophenyl groups attached to the piperazine ring through a sulfonyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2F2N2O2S/c17-13-3-1-11(9-14(13)18)21-5-7-22(8-6-21)25(23,24)12-2-4-15(19)16(20)10-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNDMTHFZVZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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